6-hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide

Beschreibung

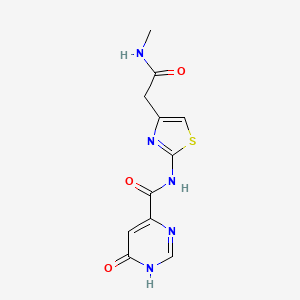

6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 6 and a carboxamide group at position 2. The carboxamide moiety is linked to a thiazol-2-yl ring via a methylamino-oxoethyl spacer. The compound’s polarity, conferred by the hydroxyl and carboxamide groups, may influence its solubility and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3S/c1-12-8(17)2-6-4-20-11(15-6)16-10(19)7-3-9(18)14-5-13-7/h3-5H,2H2,1H3,(H,12,17)(H,13,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUHEMODQDBTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic compound that incorporates thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazole ring linked to a pyrimidine, with a hydroxyl group and a carboxamide functional group, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

-

Antimicrobial Activity

- The compound has demonstrated significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with thiazole and pyrimidine components exhibit enhanced antimicrobial efficacy compared to traditional antibiotics like ampicillin and streptomycin .

- Minimum Inhibitory Concentration (MIC) values indicate potent activity against various pathogens, with some derivatives achieving MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .

-

Anticonvulsant Activity

- Research indicates that thiazole-based compounds exhibit anticonvulsant properties. For instance, certain derivatives demonstrated median effective doses (ED50) significantly lower than standard medications, suggesting their potential as anticonvulsants in clinical settings .

- The structure-activity relationship (SAR) studies revealed that substituents on the thiazole ring influence the anticonvulsant activity, emphasizing the importance of specific functional groups in enhancing efficacy .

-

Antitumor Activity

- The compound has shown promise as an antitumor agent, with IC50 values indicating effective cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antiproliferative activity .

- Notably, compounds with thiazole and pyrimidine structures have been linked to mechanisms of action involving apoptosis induction in cancer cells, making them candidates for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against E. coli and S. aureus. The results showed that the compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| A | 4.69 | B. subtilis |

| B | 5.64 | S. aureus |

| C | 8.33 | E. coli |

Case Study 2: Anticonvulsant Properties

In another study assessing anticonvulsant effects using the maximal electroshock (MES) test, derivatives of the compound were tested for their ability to prevent seizures. The results indicated that specific modifications to the thiazole moiety significantly enhanced anticonvulsant potency.

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| D | 20 | MES |

| E | 15 | MES |

| F | 10 | MES |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of thiazole and pyrimidine derivatives, including 6-hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide, in anticancer therapies. The compound has shown promise in targeting various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Case Study: Antitumor Activity

A study evaluated the antiproliferative effects of thiazole-pyrimidine hybrids against several human cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A375 (Melanoma) | 5.71 | |

| MCF-7 (Breast Cancer) | 6.14 | |

| DU145 (Prostate Cancer) | Not specified | |

| HT29 (Colon Cancer) | Not specified |

The presence of electron-withdrawing groups, such as chlorine on the pyrimidine ring, was identified as crucial for enhancing anticancer activity.

Anticonvulsant Properties

Thiazole-containing compounds have been extensively studied for their anticonvulsant properties. The structural features of this compound suggest it may also exhibit similar effects.

Case Study: Anticonvulsant Activity Analysis

In a comparative study, several thiazole derivatives were tested for their efficacy in seizure models:

| Compound | Median Effective Dose (mg/kg) | Protection Index | Reference |

|---|---|---|---|

| Compound 1 | 18.4 (anti-PTZ) | 9.2 | |

| Compound 2 | 24.38 (MES test) | Not specified |

The results indicated that modifications to the thiazole structure significantly influenced anticonvulsant activity.

Antimicrobial Applications

The thiazole moiety has been recognized for its antimicrobial properties, with derivatives exhibiting enhanced activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A series of thiazole derivatives were synthesized and tested against common pathogens:

| Compound | Activity (Zone of Inhibition, mm) | Reference |

|---|---|---|

| Thiazole Derivative A | 15 mm (E. coli) | |

| Thiazole Derivative B | 20 mm (S. aureus) |

These compounds demonstrated superior antibacterial potency compared to traditional antibiotics like ampicillin.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiazole and pyrimidine derivatives is essential for optimizing their biological activities.

Key Findings from SAR Analysis

- Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups significantly enhances biological activity.

- Substituent Positioning : The position of substituents on the thiazole ring affects the compound's interaction with biological targets.

- Hybridization Potential : Combining different heterocycles can lead to compounds with synergistic effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 6-hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Thiazol-2-yl and Amide Linkages

- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1): This compound shares the thiazol-2-yl and amide backbone but substitutes the methylamino-oxoethyl group with a difluorobenzylamino-oxoethyl moiety. No yield or activity data are provided, but the fluorinated benzyl group could improve target selectivity in kinase inhibition .

- N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (923139-08-6): Here, the methylamino group is replaced with a p-tolylamino substituent, and the carboxamide is cyclopropane-derived. The aromatic toluidine group might increase π-π stacking interactions in binding pockets, while the cyclopropane could confer metabolic stability. The absence of a pyrimidine ring distinguishes its mechanism from the target compound .

Key Comparison :

Pyrimidine-Based Derivatives

- 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f): This urea derivative incorporates a pyrimidine-like thiazol-2-yl scaffold but adds a piperazine-hydrazinyl linker and trifluoromethylphenyl group. The compound’s yield (70.7%) and melting point (198–200°C) suggest moderate synthetic efficiency and thermal stability compared to the target compound, which lacks a urea group .

N-(6-Chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)thiazol-2-amine (8e) :

A pyrimidine-thiazol hybrid with a chloropyrimidine and pyrazole substituent. The chloro group may facilitate nucleophilic substitution reactions, a common strategy in prodrug design. Its synthesis in THF with pyrrolidine derivatives highlights divergent synthetic routes compared to the target compound’s carboxamide formation .

Key Comparison :

Metabolic and Pharmacokinetic Considerations

- DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid): This metabolite features a methylamino-oxoethyl group linked to a benzoic acid, analogous to the spacer in the target compound. The benzoic acid moiety suggests rapid renal clearance, whereas the target’s pyrimidine-carboxamide may undergo slower hepatic metabolism. Such differences underscore the importance of structural modifications in tuning half-life .

Pharmacological Screening Insights

- Compound 11 (from ): Synthesized via acylation of a thiazol-2-amine with p-fluorobenzoyl chloride, this compound shares a thiazol-carboxamide backbone.

Q & A

Q. What are the common synthetic routes for 6-hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyrimidine intermediates. Key steps include:

- Coupling reactions : Amide bond formation between the pyrimidine-carboxylic acid and the thiazole-amine moiety under conditions optimized for pH and temperature (e.g., using coupling agents like EDC/HOBt) .

- Functional group modifications : Introduction of the methylamino-oxoethyl group via nucleophilic substitution or reductive amination .

- Purification : Techniques such as column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at 1680–1700 cm for amide C=O and 3200–3400 cm for -OH/N-H stretches .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. What stability considerations are crucial during storage?

The compound is sensitive to light and moisture. Recommended storage conditions include:

- Temperature : –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide or thiazole moieties .

Advanced Research Questions

Q. How can contradictory solubility data from different studies be resolved methodologically?

Discrepancies often arise from solvent polarity and purity variations. To address this:

- Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar) under standardized conditions (25°C, 24 hr) .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .

- Particle size control : Reduce particle size via sonication or milling to enhance dissolution kinetics .

Q. What strategies optimize the coupling reaction yield with the thiazole moiety?

Yield optimization involves:

- Catalyst selection : Use Pd(OAc) or CuI for Suzuki-Miyaura coupling (if applicable) .

- Stoichiometry : Maintain a 1:1.2 molar ratio (pyrimidine:thiazole-amine) to drive completion .

- Temperature control : Reactions at 60–80°C in DMF or DMSO improve kinetics without side-product formation .

Q. How does the thiazole-pyrimidine framework influence bioactivity in structure-activity relationship (SAR) studies?

The fused heterocycles enhance target binding via:

- Hydrogen bonding : Pyrimidine N-atoms interact with kinase ATP-binding pockets (e.g., EGFR or CDK2) .

- Lipophilicity : The thiazole ring increases logP, improving membrane permeability (measured via PAMPA assays) .

- Electron-withdrawing effects : The hydroxy and methylamino groups modulate electron density, affecting receptor affinity .

Q. What challenges exist in computational modeling of its pharmacokinetics?

Key challenges include:

- Metabolic stability prediction : Use Schrödinger’s QikProp to estimate CYP450-mediated oxidation of the thiazole ring .

- Solubility-lipophilicity balance : Molecular dynamics simulations (AMBER) to optimize logD (target: 1–3) without compromising bioavailability .

Q. How can purification challenges due to polar functional groups be addressed?

Polar groups (e.g., -OH, -CONH-) complicate isolation. Solutions include:

- Mixed-mode chromatography : Combine reverse-phase and ion-exchange resins (e.g., C18 with –SO groups) .

- Counterion pairing : Use trifluoroacetic acid (TFA) in mobile phases to improve peak resolution in HPLC .

Q. How do researchers validate target engagement in cellular assays?

Validation methods include:

- Competitive binding assays : Co-treatment with known inhibitors (e.g., staurosporine for kinases) to confirm specificity .

- Cellular thermal shift assays (CETSA) : Monitor protein denaturation shifts (ΔT) to verify compound-target binding .

- CRISPR knockouts : Eliminate the target protein and assess loss of compound efficacy .

Q. What conflicting bioactivity data exists across cell lines, and how is this analyzed?

Variations in IC values (e.g., 1–10 µM in MCF-7 vs. HeLa) may stem from:

- Cell-specific expression : Western blotting to quantify target protein levels .

- Efflux pumps : Use inhibitors (verapamil for P-gp) to assess ABC transporter involvement .

- Metabolic activation : LC-MS/MS to detect intracellular prodrug conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.